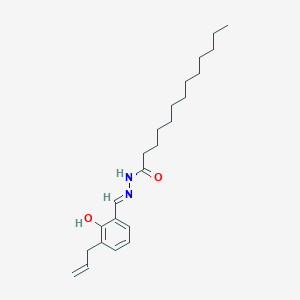![molecular formula C22H30N2O3 B6010004 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6010004.png)
2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as HMBP and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of HMBP is not fully understood, but it is believed to be related to its ability to interact with various biological molecules such as enzymes, receptors, and proteins. HMBP has been shown to inhibit the activity of certain enzymes involved in inflammatory and tumor processes. HMBP has also been shown to interact with certain receptors in the brain, which may explain its potential use as a drug delivery system.
Biochemical and Physiological Effects
HMBP has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMBP possesses antioxidant and anti-inflammatory properties. HMBP has also been shown to inhibit the growth of certain cancer cells. In vivo studies have shown that HMBP can enhance cognitive function and memory in animal models. HMBP has also been shown to enhance plant growth and increase crop yield.
Vorteile Und Einschränkungen Für Laborexperimente
HMBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. HMBP is also relatively inexpensive compared to other compounds with similar properties. However, HMBP has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. HMBP also has limited stability in acidic and basic environments, which may affect its activity in certain assays.
Zukünftige Richtungen
There are several future directions for the study of HMBP. One direction is to further investigate its potential use as a drug delivery system. Another direction is to study its potential use in the development of new materials such as polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of HMBP and its potential applications in medicine and agriculture.
Synthesemethoden
The synthesis of HMBP involves a series of steps that have been optimized to yield high purity and yield. The starting materials for the synthesis include 2-methoxyphenol, 2-methylbenzyl chloride, and N-(2-hydroxyethyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is then purified using column chromatography to obtain HMBP in its pure form.
Wissenschaftliche Forschungsanwendungen
HMBP has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, HMBP has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. HMBP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, HMBP has been shown to enhance plant growth and increase crop yield. In material science, HMBP has been studied for its potential use in the development of new materials such as polymers and coatings.
Eigenschaften
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-6-3-4-7-18(17)15-24-12-11-23(16-20(24)10-13-25)14-19-8-5-9-21(27-2)22(19)26/h3-9,20,25-26H,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDURXHDRGXBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6009923.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6009926.png)
![4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6009929.png)
![(1-{[1-(3,4-dichlorobenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6009933.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)

![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)


![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010008.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)
![4-isobutyl-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B6010022.png)
